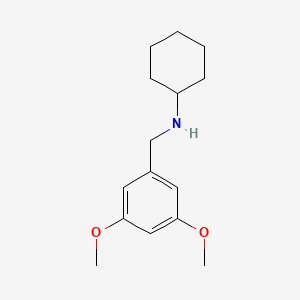

N-(3,5-dimethoxybenzyl)cyclohexanamine

Description

Properties

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-17-14-8-12(9-15(10-14)18-2)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKDFAYHZSCPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC2CCCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354512 | |

| Record name | N-(3,5-dimethoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356093-66-8 | |

| Record name | N-(3,5-dimethoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxybenzyl)cyclohexanamine typically involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N-(3,5-dimethoxybenzyl)cyclohexanamine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxybenzyl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form N-(3,5-dimethoxybenzyl)cyclohexylamine.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

Reduction: Formation of N-(3,5-dimethoxybenzyl)cyclohexylamine.

Substitution: Formation of 3,5-dimethoxybenzyl derivatives with various substituents.

Scientific Research Applications

N-(3,5-dimethoxybenzyl)cyclohexanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3,5- vs. 2,5-Dimethoxy Substitution

The positional isomer N-(2,5-dimethoxybenzyl)cyclohexanamine (CAS 879619-96-2, ) provides a critical comparison point:

Key Differences :

- Crystallinity : The 3,5-dimethoxy substitution likely promotes symmetrical molecular packing, as seen in 3,5-dimethoxybenzyl bromide derivatives (). This symmetry contrasts with the 2,5-isomer, which may exhibit less ordered crystal structures.

- Reactivity : The electron-donating methoxy groups in the 3,5-positions could influence nucleophilic substitution reactions differently compared to the 2,5-isomer.

Substituent Variations: Methoxy vs. Chloro and Propanamine

a) N-(4-Chlorobenzyl)cyclohexanamine hydrochloride ():

| Property | N-(3,5-Dimethoxybenzyl)cyclohexanamine | N-(4-Chlorobenzyl)cyclohexanamine |

|---|---|---|

| Substituent | 3,5-methoxy (-OCH₃) | 4-chloro (-Cl) |

| Polarity | Higher (due to polar -OCH₃ groups) | Lower (Cl is less polar than -OCH₃) |

| Bioactivity | Potential CNS activity (inferred from analogs) | Likely altered due to halogenation |

Impact of Substituents :

- Methoxy groups enhance solubility in polar solvents (e.g., DMF, ethanol) compared to chloro substituents, which may improve pharmacokinetic profiles .

b) N-(3,5-Dimethoxybenzyl)-2-propanamine hydrobromide ():

| Property | N-(3,5-Dimethoxybenzyl)cyclohexanamine | N-(3,5-Dimethoxybenzyl)-2-propanamine |

|---|---|---|

| Amine backbone | Cyclohexane ring | Linear 2-propanamine |

| Steric effects | Bulky cyclohexane reduces conformational freedom | Linear chain increases flexibility |

Functional Implications :

Parent Compound: N-Benzylcyclohexanamine ()

Key Insight :

- The addition of methoxy groups reduces lipophilicity, which could decrease blood-brain barrier penetration compared to the parent compound .

Biological Activity

N-(3,5-dimethoxybenzyl)cyclohexanamine is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a cyclohexanamine core with a 3,5-dimethoxybenzyl substituent. Its molecular formula is , and it possesses unique structural characteristics that may influence its biological interactions.

N-(3,5-dimethoxybenzyl)cyclohexanamine is believed to interact with various biological targets, including enzymes and receptors. The methoxy groups on the benzyl ring may enhance lipophilicity, facilitating membrane permeability and receptor binding. This compound's mechanism of action likely involves modulation of neurotransmitter systems and other signaling pathways.

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds similar to N-(3,5-dimethoxybenzyl)cyclohexanamine. For instance, related dimethoxybenzyl derivatives have shown moderate cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Malignant Melanoma (G361) | 17.3 |

| Cervix Carcinoma (HeLa) | 31.8 |

| Ovarian Carcinoma (A2780) | 19.2 |

These findings suggest that N-(3,5-dimethoxybenzyl)cyclohexanamine may exhibit similar antitumor properties, warranting further investigation into its efficacy against specific cancer types .

Neuropharmacological Effects

The compound's structural analogs have been explored for their effects on the central nervous system. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which may contribute to their antidepressant effects. The presence of methoxy groups is thought to enhance interaction with serotonin receptors, potentially leading to improved mood regulation .

Case Studies

- In Vitro Studies : A study on related compounds demonstrated significant inhibition of cell proliferation in human cancer cell lines when treated with varying concentrations of the compound. The results indicated a dose-dependent response, with higher concentrations yielding greater cytotoxicity.

- Animal Models : Preliminary in vivo studies using animal models have shown that administration of N-(3,5-dimethoxybenzyl)cyclohexanamine resulted in reduced tumor growth rates compared to control groups. These studies highlight the compound's potential as an anticancer agent.

Q & A

Basic Question

Advanced Question

- Single-crystal X-ray diffraction : Resolve crystal packing and confirm stereochemistry. For polycrystalline samples, use Rietveld refinement of powder XRD data .

- Dynamic NMR (DNMR) : Study conformational exchange in the cyclohexyl ring at variable temperatures .

How can researchers address low yields in large-scale synthesis?

Advanced Question

- Optimize purification via flash chromatography (gradient elution) or recrystallization (ethanol/water mixtures).

- Employ design of experiments (DoE) to assess factors like reaction time, temperature, and catalyst loading.

- Explore continuous-flow systems to minimize batch-to-batch variability and improve scalability .

What safety precautions are essential when handling this compound?

Basic Question

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.

- Avoid inhalation/contact; store in sealed containers under inert gas (argon) at 2–8°C .

Advanced Question

- Conduct thermal stability analysis (DSC/TGA) to identify exothermic decomposition risks.

- Develop emergency protocols for spills, including neutralization with activated carbon and disposal via licensed hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.